N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound featuring both furan and tetrahydrofuran moieties
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h2,4,8,10-11,17H,1,3,5-7,9H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHHKTLPSNZSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the functionalization of furan and tetrahydrofuran derivatives. For instance, the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization . The final step involves coupling the intermediate with oxalic acid derivatives under specific conditions to form the oxalamide linkage .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide linkage can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the furan and tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The furan and tetrahydrofuran rings can engage in π-π interactions and hydrogen bonding, influencing biochemical pathways. The oxalamide linkage may also play a role in binding to specific proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(methyl)oxalamide
- N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)ethyl)oxalamide
- N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)propyl)oxalamide
Uniqueness
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to its specific combination of furan and tetrahydrofuran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Biological Activity
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound notable for its unique structural features, including furan and tetrahydrofuran moieties. These components suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Furan ring | Contributes to biological activity through π-π interactions. |
| Tetrahydrofuran ring | Enhances solubility and stability. |
| Oxalamide linkage | May facilitate binding to biological targets. |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways relevant to disease states, potentially leading to therapeutic effects.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities:
- Anticancer Activity : Compounds containing furan rings have been associated with cytotoxic effects against tumor cells. For instance, derivatives of 3-formylchromone have demonstrated selective cytotoxicity against human tumor cell lines .
- Antimicrobial Activity : Some oxalamide derivatives show potential antimicrobial properties. Studies on related compounds have indicated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .
- Enzyme Inhibition : The oxalamide structure is known for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor.
Case Studies
While direct case studies on this compound are sparse, insights can be drawn from related research:
Study 1: Antitumor Activity
A study investigating the cytotoxic effects of furan-containing compounds found that certain derivatives exhibited significant tumor cell-specific cytotoxicity. This suggests that this compound may also have potential as an anticancer agent.
Study 2: Antimicrobial Properties
Research on oxalamide derivatives revealed potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This aligns with the expected profile for this compound, indicating a need for further investigation into its antimicrobial potential.
Q & A
Q. Advanced Research Focus
Pharmacokinetics :
- Rodent models : Administer 10 mg/kg (IV/oral) and measure plasma concentrations via LC-MS/MS. Key parameters:
Toxicity :
- Acute toxicity : Single-dose studies in mice (50–200 mg/kg) monitor organ histopathology (liver/kidney) .
- Genotoxicity : Ames test (bacterial reverse mutation) to assess mutagenic potential .
How can computational methods predict interactions between this compound and biological targets?
Q. Advanced Research Focus
Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., COX-2, EGFR). Key metrics:
- Binding energy : ≤ -7.0 kcal/mol suggests strong interaction.
- Hydrogen bonds : Furan oxygen and hydroxypropyl groups form bonds with catalytic residues .
MD simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of ligand-target complexes .
Q. Basic Research Focus
Solvent systems : Use co-solvents (e.g., 5% DMSO in PBS) with sonication (30 min) to achieve ≤10 mM stock solutions .
Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion (particle size: 150–200 nm) .
pH adjustment : Solubility increases at pH 6.5–7.4 due to protonation of the oxalamide nitrogen .
How does stereochemistry influence biological activity?
Q. Advanced Research Focus
Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers.
Activity comparison : Test R- and S-enantiomers in enzyme inhibition assays. Example:
- R-enantiomer : IC₅₀ = 5.3 μM (COX-2 inhibition).
- S-enantiomer : IC₅₀ = 22.7 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
